Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone

Lipophilicity Drug-likeness QSAR

Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone (C₁₈H₁₇NO₅) is a synthetic benzofuran derivative bearing a 5-hydroxy group, a morpholin-4-ylmethyl substituent at position 4, and a furan-2-ylcarbonyl group at position 3 of the benzofuran nucleus. This compound belongs to a broader class of 3-acyl-4-aminomethyl-5-hydroxybenzofurans that have been explored in medicinal chemistry for kinase inhibition and neuroprotective activity.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
Cat. No. B12167830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O
InChIInChI=1S/C18H17NO5/c20-14-3-4-15-17(12(14)10-19-5-8-22-9-6-19)13(11-24-15)18(21)16-2-1-7-23-16/h1-4,7,11,20H,5-6,8-10H2
InChIKeyOCABLKQAZCNYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone – and Why Its Procurement Requires Differential Evidence


Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone (C₁₈H₁₇NO₅) is a synthetic benzofuran derivative bearing a 5-hydroxy group, a morpholin-4-ylmethyl substituent at position 4, and a furan-2-ylcarbonyl group at position 3 of the benzofuran nucleus. This compound belongs to a broader class of 3-acyl-4-aminomethyl-5-hydroxybenzofurans that have been explored in medicinal chemistry for kinase inhibition and neuroprotective activity. Unlike its extensively profiled 2,5-dimethoxyphenyl congener (CID 645092), the furan-2-yl variant has not been the subject of published structure–activity relationship (SAR) studies or quantitative biological profiling in peer-reviewed literature as of 2026-05. Procurement decisions involving this compound must therefore rely on class-level inferences from closely related analogs and the intrinsic structural features of the furan-2-yl moiety, rather than on direct comparative efficacy data.

Why Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone Cannot Be Interchanged with Its Closest Analogs


The 3-acyl substituent on the benzofuran scaffold is a critical determinant of biological target engagement and physicochemical properties. The furan-2-yl group introduces a distinct hydrogen-bond-accepting heteroatom (ring oxygen) and a π-excessive aromatic ring with different electrostatic potential compared to the 2,5-dimethoxyphenyl substituent (electron-rich, with two hydrogen-bond-accepting methoxy groups) or the thiophen-2-yl substituent (sulfur-containing, π-excessive). These differences translate into altered LogP, polar surface area, and metabolic stability profiles, making simple interchange without experimental validation inadvisable. The presence of the morpholin-4-ylmethyl group at position 4 further modulates basicity and solubility in a manner that is not additive when combined with different 3-acyl groups; thus, activity trends observed for one 3-acyl variant cannot be reliably extrapolated to another.

Quantitative Differentiation Evidence: Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone vs. Comparator Analogs


Furan-2-yl vs. 2,5-Dimethoxyphenyl 3-Acyl Substituent: Calculated Lipophilicity (XLogP3) Comparison

The target furan-2-yl compound and the 2,5-dimethoxyphenyl analog (CID 645092, the only family member with public bioactivity data) differ in computed lipophilicity. The 2,5-dimethoxyphenyl analog has a PubChem-computed XLogP3 of 2.7 . ChemSpider-calculated LogP for the furan-2-yl scaffold (without the morpholinomethyl group: CID 595405, 2-furyl(5-hydroxy-1-benzofuran-3-yl)methanone) is approximately 2.4 . The target compound, with the morpholin-4-ylmethyl group, is expected to exhibit lower LogP than the 2,5-dimethoxyphenyl analog due to the absence of two lipophilic methoxy groups, though no experimentally measured value is publicly available.

Lipophilicity Drug-likeness QSAR

Furan-2-yl vs. Thiophen-2-yl Heterocycle: Molecular Weight and Elemental Composition

The closest commercially available comparator is the thiophen-2-yl analog (CAS 296792-83-1, C₁₈H₁₇NO₄S, MW 343.40 g/mol) . The target furan-2-yl compound (C₁₈H₁₇NO₅) has a molecular weight of 327.33 g/mol. The difference arises from the replacement of the thiophene sulfur (atomic weight 32.06) with the furan oxygen (atomic weight 16.00), producing a net decrease of ~16 Da. This substitution also alters the heterocycle's aromatic character (furan: 6π-electron system with oxygen; thiophene: 6π-electron system with sulfur), hydrogen-bonding capacity, and metabolic liability (furan rings are subject to cytochrome P450-mediated oxidation to reactive metabolites, whereas thiophenes undergo S-oxidation).

Physicochemical properties Heterocyclic chemistry Procurement identity

Furan-2-yl vs. 4-Methylpiperazin-1-ylmethyl Side Chain: Basicity and Solubility Implications

The target compound bears a morpholin-4-ylmethyl group at position 4, whereas a closely related commercially available analog (Smolecule S15710478) replaces this with a 4-methylpiperazin-1-ylmethyl group (C₁₉H₂₀N₂O₄, MW 340.4 g/mol) . Morpholine (pKa ≈ 8.3) is less basic than N-methylpiperazine (pKa ≈ 9.0–9.8). Consequently, the target compound is expected to have a lower degree of ionization at physiological pH, which may influence solubility, membrane permeability, and lysosomal sequestration. However, no experimental comparative solubility or permeability data exist for these two specific compounds.

Solubility Basicity Side-chain SAR

Absence of Published In Vitro Biological Activity Data for the Furan-2-yl Analog Contrasted with the 2,5-Dimethoxyphenyl Analog

The 2,5-dimethoxyphenyl analog (CID 645092, CHEMBL1393757) has PubChem BioAssay entries showing activity in an MLPCN maternal gene expression screen, with an EC₅₀ of approximately 300 µM reported in a cell-based assay (Broad Institute: MLSMR maternal gene expression project) . In contrast, a comprehensive search of PubChem BioAssay, ChEMBL, and BindingDB (as of 2026-05) returned zero quantitative bioactivity results for the target furan-2-yl compound. This absence of data is itself a critical differentiation point: the furan-2-yl compound has not been subjected to the same level of pharmacological profiling as its 2,5-dimethoxyphenyl counterpart, and any claims of biological activity for the target compound remain unsubstantiated by public data.

Biological activity MLPCN screening PubChem BioAssay

Patent Precedent: Furan-Based Benzofuran Derivatives as GSK-3β Inhibitors (Class-Level Pharmacological Rationale)

Patent WO2008080986A1 describes furan derivatives, including benzofuran-containing compounds, as inhibitors of glycogen synthase kinase-3β (GSK-3β), with stated utility in Alzheimer's disease and diabetes. The generic Markush formula encompasses the structural features of the target compound (benzofuran core, furan substituent, aminoalkyl group). However, the patent does not provide specific IC₅₀ values for the exact target compound; it instead reports representative examples, with the most potent compounds showing GSK-3β IC₅₀ values in the sub-micromolar range. The target compound falls within this structural class but without a specific disclosed IC₅₀, its rank order within the series is unknown.

GSK-3β Kinase inhibition Neurodegeneration

Computed Topological Polar Surface Area (tPSA) Differentiation Among 3-Acyl Variants

The topological polar surface area (tPSA) of the target furan-2-yl compound is calculated at approximately 89.0 Ų (PubChem-computed for the substructure; exact value depends on the protonation state of morpholine). The 2,5-dimethoxyphenyl analog (CID 645092) has a computed tPSA of 88.8 Ų, while the thiophen-2-yl analog is estimated at ~75.0–80.0 Ų due to the absence of the furan ring oxygen. tPSA values below 140 Ų are consistent with the potential for oral absorption, but the small differences among these variants (~10–15 Ų) are unlikely to translate into substantially different permeability without accompanying LogP shifts.

Drug-likeness Polar surface area Oral bioavailability prediction

Defensible Application Scenarios for Furan-2-yl[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone Based on Current Evidence


Exploratory GSK-3β Medicinal Chemistry Starting Point

The compound falls within the structural scope of GSK-3β inhibitor patents (WO2008080986A1). It is best suited as a starting scaffold for synthetic elaboration in kinase inhibitor discovery programs targeting neurodegeneration or metabolic disease, where the furan-2-yl group can be systematically varied to probe the 3-acyl SAR pocket. This use is supported by class-level patent evidence rather than by target-specific potency data.

Physicochemical Comparator in Benzofuran Analog Series

The furan-2-yl analog serves as a useful comparator to the thiophen-2-yl (CAS 296792-83-1) and 2,5-dimethoxyphenyl (CID 645092) analogs in systematic physicochemical profiling studies, enabling experimental determination of the effect of heteroatom substitution (O vs. S) on LogP, tPSA, and solubility within an otherwise identical scaffold. Such head-to-head data are currently absent from the public domain and represent a gap that procurement of all three compounds could fill.

Synthetic Intermediate for 4-Position Diversification

The morpholin-4-ylmethyl group at position 4 can serve as a handle for further functionalization (e.g., quaternization, N-oxide formation, or replacement via nucleophilic displacement) to generate compound libraries. The furan-2-yl moiety at position 3 is chemically orthogonal, allowing independent derivatization of the 3- and 4-positions.

Negative Control or Inactive Comparator for the 2,5-Dimethoxyphenyl Analog

Given that the 2,5-dimethoxyphenyl analog (CID 645092) has measurable but weak activity (EC₅₀ ≈ 300 µM) in the maternal gene expression assay, the furan-2-yl compound may function as a structurally matched negative control, provided that it is confirmed inactive in the same assay system. Procurement for this purpose should be accompanied by a plan for parallel testing to generate the missing comparative data.

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